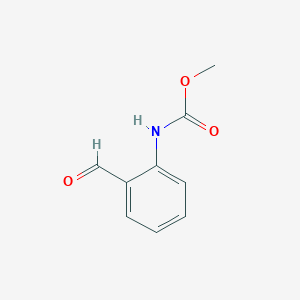
Methyl (2-formylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-formylphenyl)carbamate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Methyl (2-formylphenyl)carbamate is primarily utilized in the field of organic synthesis due to its ability to participate in various chemical reactions. It serves as a precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The compound's structure allows it to undergo cyclization and imine formation, making it a versatile building block in synthetic pathways.
Key Reactions
- Cyclization Reactions : this compound can undergo cyclization to form various heterocycles, which are crucial in drug discovery and development.
- Imine Formation : The compound can react with amines to form imines, facilitating the construction of more complex molecular architectures.
Medicinal Chemistry
Research indicates that this compound exhibits significant biological activity, making it a candidate for developing new therapeutic agents. Its potential applications in medicinal chemistry are highlighted by its role in synthesizing pharmacologically active compounds.
Case Studies
- Synthesis of 3,4-Dihydroquinazolinones : this compound has been used in one-pot reactions to synthesize 3,4-dihydroquinazolinones, which possess antimicrobial and anticancer properties .
- Antimicrobial Activity : The compound has shown promise as an inhibitor of bacterial growth, particularly against drug-resistant strains such as Mycobacterium tuberculosis and Staphylococcus aureus. Its derivatives have been evaluated for their efficacy in inhibiting biofilm formation .
Propriétés
Numéro CAS |
160354-69-8 |
|---|---|
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
methyl N-(2-formylphenyl)carbamate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)10-8-5-3-2-4-7(8)6-11/h2-6H,1H3,(H,10,12) |
Clé InChI |
UFCULUNWHFTHIQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC=CC=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















